2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves several steps. One common method includes the reaction of 4-bromo-2-propylphenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of solvents such as ethyl acetate and washing with solutions like sodium bisulfite and sodium bicarbonate are common steps in the purification process .
Chemical Reactions Analysis
2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride can be compared with similar compounds such as:
4-Bromo-2-ethylphenol: This compound shares a similar brominated phenol structure but lacks the piperidine and ethyl groups.
2-Bromo-N-(4-bromo-2-methylphenyl)benzamide: Another brominated compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-2-5-13-12-14(17)7-8-16(13)19-11-9-15-6-3-4-10-18-15;/h7-8,12,15,18H,2-6,9-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYURRDMBGFMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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